molecular formula C14H15P B14362560 Phosphine, methyl(2-methylphenyl)phenyl- CAS No. 92621-97-1

Phosphine, methyl(2-methylphenyl)phenyl-

Cat. No.: B14362560
CAS No.: 92621-97-1
M. Wt: 214.24 g/mol
InChI Key: XPJXXVACCWDIFZ-UHFFFAOYSA-N
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Description

Phosphine, methyl(2-methylphenyl)phenyl- is an organophosphorus compound with the molecular formula C14H15P It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, methyl(2-methylphenyl)phenyl- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with methylmagnesium bromide and 2-methylphenylmagnesium bromide can yield the desired product .

Industrial Production Methods

Industrial production of tertiary phosphines like phosphine, methyl(2-methylphenyl)phenyl- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphine, methyl(2-methylphenyl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Phosphine, methyl(2-methylphenyl)phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine, methyl(2-methylphenyl)phenyl- involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the transition state and facilitating the reaction. This coordination can influence various molecular targets and pathways, depending on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, methyl(2-methylphenyl)phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both methyl and phenyl groups provides a balance of steric and electronic effects, making it a versatile ligand in various catalytic processes.

Properties

CAS No.

92621-97-1

Molecular Formula

C14H15P

Molecular Weight

214.24 g/mol

IUPAC Name

methyl-(2-methylphenyl)-phenylphosphane

InChI

InChI=1S/C14H15P/c1-12-8-6-7-11-14(12)15(2)13-9-4-3-5-10-13/h3-11H,1-2H3

InChI Key

XPJXXVACCWDIFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C)C2=CC=CC=C2

Origin of Product

United States

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